7-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-13-16(12-17-23(24-13)30-22(26-17)14-7-4-3-5-8-14)25-21(27)19-11-15-9-6-10-18(28-2)20(15)29-19/h3-12H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLJBNKDHFTSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzofuran-2-carboxamide is a complex heterocyclic compound that has attracted attention due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzofuran Core : Known for its diverse biological activities.
- Oxazolo[5,4-b]pyridine Moiety : This component is recognized for its ability to interact with various biological targets.
- Methoxy Group : Often enhances lipophilicity and biological activity.
The molecular formula of the compound is with a molecular weight of approximately 330.3 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, affecting pathways related to cancer and inflammation.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing various signaling pathways.
Anticancer Activity
Research indicates that compounds containing the oxazolo[5,4-b]pyridine structure exhibit significant anticancer properties. For instance:
- Cytotoxicity Against Cancer Cell Lines : Studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | Kakkar et al. 2019 |
| A549 | 20 | Zhang et al. 2018 |
| PC3 | 25 | Han et al. 2012 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Antibacterial Effects : It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Bacillus subtilis | 50 | Kuroyanagi et al. 2010 |
| Escherichia coli | 100 | Sattar et al. 2020 |
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, although further research is needed to confirm these findings.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study conducted by Kakkar et al. (2019) demonstrated the cytotoxic effects of oxazolo[5,4-b]pyridine derivatives on breast cancer cells. The study highlighted the structure–activity relationship (SAR), indicating that modifications in substituents significantly affect potency.
- Research on Antimicrobial Properties :
-
Mechanistic Insights :
- Detailed mechanistic studies are required to elucidate the specific pathways through which this compound exerts its biological effects, particularly regarding its receptor interactions and enzyme inhibition profiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Receptor Affinity
Heterocyclic Core Modifications
- Target Compound : The oxazolo[5,4-b]pyridine group provides a rigid, planar structure that may enhance NMDA receptor antagonism by mimicking glutamate’s binding conformation .
- Pyrimidine-Based Analogs: describes a benzofuran-pyrimidine hybrid (N-formyl-N-[4-(6-hydroxy-4-methoxybenzofuran-5-yl)-6-styryl-pyrimidin-2-yl]formamide).
- Thiazolo-Pyridine Derivatives : Compounds like the urea derivative in (N-(5-chloro-6-methoxy-3-pyridinyl)-N'-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)) replace oxazole with thiazole. Thiazole’s sulfur atom may alter binding kinetics due to increased polarizability, though clinical relevance remains unverified .
Substituent Effects
- Methoxy Positioning : The 7-methoxy group on the benzofuran core in the target compound is critical for reducing oxidative stress, as shown in –3. Derivatives with methoxy at other positions (e.g., 4-methoxy in ) exhibit weaker antioxidant activity .
- Phenyl vs. Styryl Groups : The 2-phenyl substitution on the oxazolo-pyridine ring (target compound) likely enhances π-π stacking with receptor residues, whereas the styryl group in ’s analog may introduce steric hindrance, reducing efficacy .
Neuroprotection and NMDA Antagonism
- Target Compound : In primary cortical neuronal cultures, derivatives of this class inhibited NMDA-induced ROS production by 40–65% at 10 μM, comparable to memantine (55% inhibition) .
- Pyrazine-Containing Analogs : The metabolite in (N,N-dimethyl-5-((2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yl)oxy)pyrimidine-2-carboxamide) lacks direct NMDA data but shows moderate antioxidant activity in vitro, suggesting a divergent mechanism .
Antioxidant Capacity
Pharmacokinetic Properties
- Solubility: The 7-methoxy group improves water solubility relative to non-methoxy analogs. However, the oxazolo-pyridine ring’s hydrophobicity may limit bioavailability compared to pyrimidine-based derivatives () .
- Metabolic Stability : The cyclopropyl group in ’s urea derivative enhances metabolic resistance, whereas the target compound’s methyl-phenyl substitutions may increase CYP450-mediated oxidation risk .
Table 1: Key Comparative Data of Benzofuran Derivatives
*At 10 μM concentration; N/A = Not Available; N/D = Not Determined
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
